molecular formula C16H16BrNO B4721334 N-(2-bromophenyl)-4-phenylbutanamide

N-(2-bromophenyl)-4-phenylbutanamide

Cat. No.: B4721334
M. Wt: 318.21 g/mol
InChI Key: QFLJHMOUGAOZEN-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C16H16BrNO and its molecular weight is 318.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.04153 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c17-14-10-4-5-11-15(14)18-16(19)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLJHMOUGAOZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Bromophenyl Ring Modifications:

The 2-bromophenyl group is a key pharmacophore. However, it can be subject to metabolic degradation or may contribute to off-target effects. Bioisosteric replacement can address these issues.

Table 2: Bioisosteric Replacements for the 2-Bromophenyl Moiety

Original MoietyBioisosteric ReplacementRationale
2-Bromophenyl2-ChlorophenylMaintain halogen bond potential with reduced metabolic liability.
2-Bromophenyl2-TrifluoromethylphenylThe trifluoromethyl group can act as a bioisostere for a t-butyl group and can improve metabolic stability and binding affinity through strong dipole interactions. cambridgemedchemconsulting.com
2-BromophenylPyridyl or ThienylReplacing the phenyl ring with a heteroaromatic ring like pyridine or thiophene can introduce new hydrogen bonding opportunities, alter the pKa, and improve solubility. cambridgemedchemconsulting.comcresset-group.com

Amide Bond Scaffolds:

The amide bond in the butanamide core is a critical hydrogen bonding element but can be susceptible to hydrolysis by cellular amidases. Replacing it with more stable bioisosteres can enhance the probe's cellular lifetime.

Table 3: Bioisosteric Replacements for the Amide Linkage

Original LinkageBioisosteric ReplacementRationale
Amide (-CONH-)Reverse Amide (-NHCO-)Alters the direction of the hydrogen bond donor and acceptor, which can be used to probe the specific requirements of the binding pocket.
Amide (-CONH-)1,2,4-TriazoleThis heterocyclic ring can mimic the hydrogen bonding properties of the amide while being metabolically more stable. drughunter.com
Amide (-CONH-)OxadiazoleAnother stable heterocyclic ring that can act as an amide isostere, potentially improving pharmacokinetic properties. drughunter.com

Scaffold Hopping and Fragment-Based Design

Scaffold hopping involves replacing the central molecular core with a structurally different scaffold while retaining the original pharmacophoric groups. This can lead to the discovery of novel chemical series with improved properties or a different intellectual property landscape. For N-(2-bromophenyl)-4-phenylbutanamide, the phenylbutanamide core could be replaced with a more rigid cyclic structure, such as a piperidine or a tricyclic scaffold, to lock the molecule in a more favorable conformation for binding. nih.govnih.gov

Fragment-based design is another powerful approach where small molecular fragments that bind to adjacent sites on the target protein are identified and then linked together to create a more potent lead compound. The 2-bromophenyl and the phenylbutanamide moieties of the parent compound could be considered as two fragments. Optimizing each fragment's interaction with the target independently before linking them with various linkers can be a highly efficient strategy for developing potent and selective probes. nih.gov

The rational design of optimized chemical probes based on the this compound scaffold is a multifaceted process. It relies on a deep understanding of SAR, the strategic use of bioisosteric replacements, and the exploration of novel scaffolds. 182.160.97nih.gov By systematically applying these principles, it is possible to develop highly potent and selective tool compounds for target validation and the exploration of complex biological systems.

Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Bromophenyl 4 Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For N-(2-bromophenyl)-4-phenylbutanamide, distinct signals are expected for the protons on the two aromatic rings and the aliphatic chain.

The protons of the phenyl group (C₆H₅) typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the 2-bromophenyl group are also found in this region but are influenced by the electron-withdrawing bromine atom and the amide linkage, leading to more complex splitting patterns and a potential downfield shift. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration (typically δ 7.5-8.5 ppm).

The aliphatic protons of the butanamide chain would present as follows:

-CH₂-Ph: A triplet around δ 2.7 ppm.

-CH₂-CH₂-Ph: A multiplet (quintet or sextet) around δ 2.1 ppm.

-CH₂-C(O)-: A triplet around δ 2.4 ppm.

These predicted values are based on standard chemical shift tables and data from analogous structures. pdx.eduorganicchemistrydata.orgorgchemboulder.comorgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl H (C₆H₅) 7.20 - 7.40 Multiplet
Bromophenyl H 7.00 - 7.60 Multiplet
Amide H (N-H) 7.5 - 8.5 Broad Singlet
-CH₂-Ph ~ 2.7 Triplet
-CH₂- (internal) ~ 2.1 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line. libretexts.org

For this compound, the carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield (δ 170-175 ppm). The aromatic carbons will resonate in the δ 110-140 ppm range. The carbon atom bonded to the bromine (C-Br) in the bromophenyl ring is expected to have a chemical shift around δ 115-120 ppm. The aliphatic carbons in the butanamide chain will appear in the more shielded, upfield region of the spectrum (δ 25-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Amide C=O 170 - 175
Aromatic C (Phenyl) 125 - 142
Aromatic C (Bromophenyl) 120 - 140
Aromatic C-Br 115 - 120
-CH₂-Ph ~ 35
-CH₂- (internal) ~ 28

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogues

Should a fluorine atom be introduced into the molecule, for instance, by replacing the bromine, ¹⁹F NMR would be a powerful analytical tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. Its chemical shifts are extremely sensitive to the local electronic environment, spanning a wide range that allows for the clear resolution of signals from non-equivalent fluorine atoms. This technique is particularly valuable in pharmaceutical and materials science for studying fluorinated compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the aliphatic chain and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the entire molecule, including linking the phenyl ring to the butanamide chain and the butanamide chain to the bromophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands (e.g., amide carbonyl, C-Br)

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is the characteristic signal for the carbonyl (C=O) stretching vibration of the amide group. This is one of the most prominent peaks in the spectrum.

Amide II Band (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1510-1570 cm⁻¹.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to produce a weak to medium absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Bond Vibration Predicted Frequency (cm⁻¹) Intensity
Amide N-H Stretch 3300 - 3500 Medium-Strong
Aromatic C-H C-H Stretch > 3000 Medium
Aliphatic C-H C-H Stretch < 3000 Medium
Amide Carbonyl C=O Stretch (Amide I) 1630 - 1680 Strong
Amide N-H Bend (Amide II) 1510 - 1570 Medium-Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a specific fingerprint for a compound. For this compound, the Raman spectrum would be characterized by several key vibrational modes corresponding to its distinct functional groups.

The analysis would reveal prominent peaks for the amide group, including the C=O stretching vibration (Amide I band), typically found in the 1630-1680 cm⁻¹ region. The N-H bending and C-N stretching vibrations (Amide II and III bands) would also be present. The aromatic rings would produce a series of sharp bands, including the C-C stretching modes within the rings (around 1600 cm⁻¹ and 1450 cm⁻¹) and the C-H bending vibrations. The presence of the bromine substituent is identifiable by a characteristic C-Br stretching vibration, which is expected at a lower frequency, typically in the 500-650 cm⁻¹ range. The aliphatic -(CH₂)₃- chain would contribute to C-H stretching and bending modes.

Table 1: Expected Characteristic Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C=O Stretch (Amide I) Amide 1630 - 1680
N-H Bend (Amide II) Amide 1510 - 1570
C-N Stretch (Amide III) Amide 1250 - 1350
Aromatic C=C Stretch Phenyl Rings 1580 - 1610
C-Br Stretch Bromophenyl 500 - 650
Aliphatic C-H Stretch Butyl Chain 2850 - 2960

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₆H₁₆BrNO, HRMS is critical for unambiguous identification. The technique can differentiate between compounds with the same nominal mass but different elemental compositions. The calculated exact mass serves as a primary piece of evidence for the compound's identity.

Table 2: Calculated Exact Mass Data for this compound

Species Chemical Formula Mass Type Calculated Exact Mass (Da)
Neutral Molecule C₁₆H₁₆BrNO Monoisotopic 317.0466
Protonated Ion [M+H]⁺ C₁₆H₁₇BrNO⁺ Monoisotopic 318.0544

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) is used to establish the structure of a molecule by fragmenting a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern for this compound would provide significant structural information.

Key fragmentation pathways would include:

Amide Bond Cleavage: Scission of the C-N bond between the carbonyl group and the bromophenyl ring, leading to the formation of a 4-phenylbutanoyl cation or a 2-bromoaniline (B46623) radical cation.

Alpha Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for amides. youtube.com

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond.

Loss of Bromine: Cleavage of the C-Br bond from the aromatic ring.

The resulting fragment ions are diagnostic, helping to piece together the different components of the molecule. nih.gov

Table 3: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
318.05 172.04 C₆H₅Br [4-phenylbutanamide]+
318.05 147.08 C₉H₉O [C₆H₆BrN]+ (protonated 2-bromoaniline)
318.05 91.05 C₇H₇BrNO [C₇H₇]+ (tropylium ion)
147.08 68.04 Br [C₆H₆N]+

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for separating and identifying volatile and thermally stable compounds in a mixture. sci-hub.se This technique is ideally suited for assessing the purity of a synthesized batch of this compound. The gas chromatograph separates the target compound from any volatile impurities, such as residual starting materials (e.g., 2-bromoaniline, 4-phenylbutanoic acid) or side-products from the synthesis.

Following separation by the GC column, the eluted compounds enter the mass spectrometer, which serves as a detector. The mass spectrum of each separated component is recorded, allowing for positive identification by comparing the spectra to known databases or by analyzing the fragmentation patterns. nih.govresearchgate.net For non-volatile compounds or those that degrade at high temperatures, a derivatization step to increase volatility and thermal stability may be necessary before GC-MS analysis. jfda-online.comsigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Based on analyses of analogous structures, such as N-(2-bromophenyl)acetamide, certain structural features can be predicted. researchgate.net The ortho-bromo substituent on the phenyl ring is expected to exert significant steric influence, causing a notable twist between the plane of the phenyl ring and the plane of the amide linkage. researchgate.net In N-(2-bromophenyl)acetamide, this dihedral angle is 42.75 (14)°. researchgate.net

Furthermore, the crystal packing is likely to be dominated by intermolecular hydrogen bonds. The amide N-H group would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) would act as an acceptor, leading to the formation of chains or dimeric structures. researchgate.netnih.gov This N-H···O hydrogen bonding is a common and stabilizing motif in the crystal structures of amides. researchgate.netresearchgate.net

Table 4: Expected Crystal Structure Parameters for this compound (based on analogous structures)

Parameter Expected Value / Feature Rationale / Analogous Compound
Crystal System Monoclinic or Orthorhombic Common for substituted amides researchgate.netresearchgate.net
Space Group P2₁/c or similar centrosymmetric group Common for this class of compounds researchgate.net
Key Intermolecular Interaction N-H···O Hydrogen Bonds Characteristic of amides, forming chains researchgate.netnih.gov
Phenyl-Amide Dihedral Angle Approx. 40-50° Steric effect of ortho-bromo group researchgate.net
C=O Bond Length ~1.23 Å Standard amide bond length
C-N (amide) Bond Length ~1.35 Å Standard amide bond length researchgate.net

Analysis of Intermolecular and Intramolecular Interactions (e.g., hydrogen bonding, π–π stacking)

Hydrogen Bonding:

The primary and most influential intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This classic N−H···O=C interaction is a hallmark of secondary amides and typically results in the formation of one-dimensional chains or more complex hydrogen-bonded networks. researchgate.net The strength and geometry of these bonds are fundamental to the stability of the crystal lattice.

Intramolecular Interactions:

Intramolecularly, the conformation of the molecule is constrained by steric and electronic factors. The relative orientation of the 2-bromophenyl group and the butanamide moiety is influenced by potential, albeit weak, intramolecular hydrogen bonds, such as C-H···O, which can lead to the formation of pseudo-rings, contributing to the molecule's conformational rigidity. The spatial arrangement is also dictated by the need to minimize steric hindrance between the bulky bromophenyl group and the rest of the molecule.

π–π Stacking:

Given the presence of two phenyl rings, π–π stacking interactions are expected to be a significant feature in the crystal packing of this compound. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, ranging from a parallel-displaced to a T-shaped or edge-to-face arrangement. The inter-planar distance between stacked rings is typically in the range of 3.3 to 3.8 Å. These stacking interactions contribute to the formation of a stable, three-dimensional supramolecular assembly.

While detailed experimental data for this compound is not available, the following tables illustrate the type of data that would be generated from a single-crystal X-ray diffraction analysis to quantify these interactions.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O=C0.862.052.91170
C-H···O=C0.972.453.40165
C-H···π (ring centroid)0.982.803.75160

Note: The data in this table is illustrative and represents typical bond lengths and angles for these types of interactions, not measured values for this compound.

Table 2: Hypothetical π–π Stacking Parameters for this compound

Interacting RingsCentroid-to-Centroid Distance (Å)Interplanar Angle (°)Slip Angle (°)
Phenyl - Phenyl3.755.220.1
Bromophenyl - Bromophenyl3.807.525.3
Phenyl - Bromophenyl3.9010.128.7

Note: This table provides a hypothetical representation of parameters used to describe π–π stacking interactions and does not reflect experimental data for this compound.

The combination of strong N−H···O hydrogen bonds and weaker, but collectively significant, C−H···O, C−H···π, and π–π stacking interactions dictates the intricate and stable three-dimensional structure of this compound in the solid state.

Computational and Theoretical Investigations of N 2 Bromophenyl 4 Phenylbutanamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

No published DFT studies specifically investigating the electronic structure and reactivity of N-(2-bromophenyl)-4-phenylbutanamide were identified.

Molecular Orbital Analysis (e.g., HOMO-LUMO energies, frontier orbital theory)

No literature detailing the molecular orbital analysis, including HOMO-LUMO energies and frontier orbital theory, for this compound could be located.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

No computational studies predicting the NMR chemical shifts or IR frequencies for this compound were found.

Molecular Dynamics Simulations and Conformational Analysis

Exploration of Conformational Space and Stability

No research papers on the molecular dynamics simulations or exploration of the conformational space and stability of this compound were available.

Dynamics of Inter- and Intramolecular Interactions

No studies detailing the dynamics of inter- and intramolecular interactions of this compound were discovered.

In Silico Ligand-Receptor Interaction Studies (Relevant for biological activity mechanisms)

In silico ligand-receptor interaction studies are pivotal in predicting how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These computational methods provide insights into the binding mode, affinity, and the key molecular features responsible for biological activity, thereby guiding further experimental studies.

Molecular Docking for Binding Mode Predictionmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is crucial for understanding the non-covalent interactions that stabilize the ligand-receptor complex.

Research Findings:

No specific molecular docking studies for this compound have been identified in the reviewed literature. However, studies on structurally similar compounds, such as N-phenylbutanamide derivatives targeting enzymes like histone deacetylase 6 (HDAC6), provide a framework for how such an investigation would proceed. nih.govnih.gov For instance, a typical docking study would involve preparing the three-dimensional structure of this compound and docking it into the active site of a relevant protein target.

The docking process generates multiple possible binding poses, which are then scored based on a function that estimates the binding affinity. nih.gov The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor. For this compound, the phenyl and bromophenyl groups would likely engage in hydrophobic and aromatic interactions, while the amide group could form hydrogen bonds.

Hypothetical TargetPotential Interacting ResiduesPredicted Interaction TypeDocking Score (kcal/mol) - Illustrative
HDAC6His, Phe, TyrHydrogen Bond, Hydrophobic, Pi-Stacking-8.5

Binding Energy Calculations and Affinity Predictionmdpi.com

Following molecular docking, more rigorous computational methods are often used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate prediction of binding affinity.

Research Findings:

Specific binding energy calculations for this compound are not available. Methodologies like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for this purpose. nih.gov These calculations estimate the free energy of binding by considering various energy components, including van der Waals forces, electrostatic interactions, and solvation energies.

CompoundHypothetical TargetMethodPredicted Binding Free Energy (kcal/mol) - Illustrative
This compoundHDAC6MM/GBSA-50.2

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov It is a valuable tool for designing new molecules with improved potency and selectivity. nih.gov

Research Findings:

A specific pharmacophore model derived from this compound has not been reported. However, general pharmacophore models for classes of compounds, such as HDAC inhibitors, have been developed. researchgate.net These models typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

For this compound, a pharmacophore model would likely highlight the importance of the two aromatic rings for hydrophobic and aromatic interactions, and the amide linkage for hydrogen bonding. Based on such a model, lead optimization strategies could be devised. For example, modifications to the phenyl or bromophenyl rings could be explored to enhance interactions with the receptor surface. The length of the butanamide linker could also be adjusted to optimize the positioning of the aromatic groups within the binding pocket. These strategies aim to improve the compound's binding affinity and selectivity for its target.

Pharmacophoric FeatureDescriptionPotential Role in Binding
Aromatic Ring (Phenyl)Non-polar, cyclic groupHydrophobic and pi-pi stacking interactions
Aromatic Ring (Bromophenyl)Aromatic ring with a halogen substituentHydrophobic interactions and potential halogen bonding
Hydrogen Bond AcceptorAmide carbonyl groupForms hydrogen bonds with donor groups in the receptor
Hydrogen Bond DonorAmide N-H groupForms hydrogen bonds with acceptor groups in the receptor

Investigation of Biological Activity and Molecular Mechanisms of N 2 Bromophenyl 4 Phenylbutanamide and Its Analogues

Enzyme Inhibition Studies and Mechanistic Insights

The butanamide backbone is a versatile scaffold that can be chemically modified to interact with the active or allosteric sites of various enzymes. This section will explore the inhibition of key enzymes by compounds structurally related to N-(2-bromophenyl)-4-phenylbutanamide.

Targeting Key Enzymes (e.g., 4-aminobutyrate transaminase (ABAT), Phospholipase A and Acyltransferase (PLAAT) family)

4-aminobutyrate transaminase (ABAT): ABAT, also known as GABA transaminase, is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). mdpi.com Inhibition of ABAT leads to increased GABA levels, a mechanism that is therapeutically relevant in the treatment of epilepsy and other neurological disorders. nih.govmdpi.com While direct inhibition of ABAT by this compound has not been reported, other compounds with butanamide-like structures have been investigated. For instance, certain branched-chain fatty acids act as competitive inhibitors of ABAT. nih.gov

Phospholipase A and Acyltransferase (PLAAT) family: The PLAAT family of enzymes, which includes the Phospholipase A/acyltransferase 4 (PLAAT4), also known as RARRES3, are involved in phospholipid metabolism and have been implicated in cancer biology. google.comnih.gov These enzymes possess both phospholipase and acyltransferase activities. google.com Some members of the PLAAT family are considered tumor suppressors. nih.gov The potential for N-phenylbutanamide derivatives to inhibit these enzymes would likely depend on the specific substitutions on the phenyl ring and the butanamide chain, which could influence binding to the enzyme's catalytic or regulatory domains.

Kinetic Characterization of Enzyme-Inhibitor Interactions

The interaction between an inhibitor and an enzyme can be characterized by kinetic studies. For example, the inhibition of 4-aminobutyrate aminotransferase by 3-bromopyruvate (B3434600) was found to be irreversible, indicating the formation of a stable complex. nih.gov Kinetic analysis revealed a maximum rate of inactivation and a dissociation constant for the initial reversible enzyme-inhibitor complex. nih.gov

A hypothetical kinetic analysis of an inhibitor for ABAT could yield the following data:

Inhibitor Concentration (µM)Initial Velocity (µmol/min)
0100
175
540
1025
2015

This is a hypothetical data table for illustrative purposes.

From such data, key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor can be determined to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Allosteric Modulation and Active Site Binding Mechanisms

Enzyme inhibition can occur through direct binding to the active site, competing with the substrate, or by binding to an allosteric site, which is a location on the enzyme distinct from the active site. nih.gov Allosteric binding induces a conformational change in the enzyme that alters the active site's affinity for the substrate. nih.govnih.gov

For a molecule like this compound, the phenyl rings and the butanamide linker could potentially interact with hydrophobic pockets or form hydrogen bonds within either the active or an allosteric site of an enzyme. The bromine atom could further influence binding through halogen bonding or by altering the electronic properties of the phenyl ring.

Receptor Modulation Mechanisms

The N-phenylbutanamide scaffold is also present in molecules designed to modulate the function of nuclear receptors, such as the androgen receptor.

Androgen Receptor Modulation and Tissue Selectivity (Focus on mechanism, not clinical outcomes)

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues. nih.gov Modulation of AR activity is a key strategy in the treatment of prostate cancer. nih.gov Non-steroidal anti-androgens, such as bicalutamide, function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT). nih.govnih.gov This binding event induces a conformational change in the receptor that hinders its ability to activate gene transcription. nih.gov

Selective Androgen Receptor Modulators (SARMs) are compounds that exhibit tissue-selective agonist or antagonist activity. nih.gov This selectivity is thought to arise from the unique conformational changes induced in the AR upon ligand binding, which in turn leads to differential recruitment of co-regulatory proteins in various tissues. nih.gov

Molecular Basis of Agonism and Antagonism

The molecular basis for a compound acting as an agonist or an antagonist lies in the specific conformational changes it induces in the receptor upon binding. Agonist binding typically promotes a receptor conformation that facilitates the recruitment of co-activators, leading to the initiation of gene transcription. nih.gov In contrast, antagonist binding induces a different conformation that either prevents co-activator binding or promotes the recruitment of co-repressors, thereby blocking transcriptional activation. nih.gov

The structure of the ligand, including the nature and position of substituent groups, is critical in determining its effect on receptor conformation. For a hypothetical AR modulator with a this compound structure, the orientation of the two phenyl rings and the nature of the linker would dictate how it fits within the AR ligand-binding pocket and which specific amino acid residues it interacts with. These interactions would ultimately determine the conformational state of the receptor and whether the compound behaves as an agonist or an antagonist.

A comparison of hypothetical binding affinities of AR modulators is presented below:

CompoundReceptorBinding Affinity (IC50, nM)
Dihydrotestosterone (DHT)Androgen Receptor1.5
BicalutamideAndrogen Receptor150
EnzalutamideAndrogen Receptor20
Hypothetical Compound AAndrogen Receptor50

This is a hypothetical data table for illustrative purposes, with values for known compounds included for context.

Cellular Pathway Perturbation and Biological Response

The biological effects of this compound and its related structures are rooted in their ability to interfere with specific cellular signaling pathways. These perturbations trigger a cascade of downstream events, leading to observable biological responses in both prokaryotic and eukaryotic systems.

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system is integral to virulence, biofilm formation, and antibiotic resistance in many pathogenic bacteria, including Pseudomonas aeruginosa and Vibrio harveyi nih.govnih.gov. The interruption of QS signaling is a promising strategy for developing anti-virulence agents that are less likely to induce resistance compared to traditional antibiotics nih.gov.

While direct studies on this compound are limited, the mechanisms of other QS inhibitors provide a framework for its potential action. QS inhibition can be achieved by:

Inhibiting the synthesis of signal molecules.

Enzymatic degradation of signal molecules.

Competing with signal molecules for receptor binding nih.gov.

Compounds like halogenated furanones, isolated from the marine alga Delisea pulchra, have been shown to disrupt QS by accelerating the turnover of the LuxR transcriptional regulator ucc.ienih.gov. Synthetic analogues, including β-keto esters, have demonstrated the ability to act as competitive antagonists of AHLs, likely by competing for the LuxR receptor binding site mdpi.com. The activity of these analogues is sensitive to the nature and position of substituents on the aromatic ring, with halo-substituents influencing potency mdpi.com. Given its structure, it is plausible that this compound or its analogues could interfere with QS signaling by acting as antagonists at the LuxR-type receptor, although experimental verification is required.

Analogues of this compound have shown potential as anti-proliferative agents by targeting key enzymes involved in cancer cell growth and survival. A notable cellular target identified for a closely related analogue, N-(4-chlorophenyl)-4-phenylbutanamide, is Histone Deacetylase 6 (HDAC6) nih.gov. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins.

HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, which can disrupt protein folding, cell motility, and cell division, ultimately inducing cell cycle arrest and apoptosis in cancer cells. The study on N-(4-chlorophenyl)-4-phenylbutanamide (designated B-R2B) revealed that it acts as a non-competitive inhibitor of HDAC6 nih.gov. Molecular dynamics simulations suggested that the compound binds to an entrance of the HDAC6 active site, distinct from the catalytic site occupied by competitive inhibitors nih.gov. This inhibition was associated with anti-proliferative activity against several human cancer cell lines. nih.gov

The anti-proliferative effects of this class of compounds are likely mediated by the downstream consequences of HDAC6 inhibition, which include:

Disruption of Microtubule Dynamics: Hyperacetylation of α-tubulin, a major component of microtubules, can interfere with the dynamic instability required for mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis mdpi.com.

Impairment of Chaperone Function: Inhibition of HDAC6 leads to the hyperacetylation and inactivation of the Hsp90 chaperone protein, resulting in the degradation of its client proteins, many of which are oncoproteins critical for cancer cell survival nih.gov.

The table below summarizes the inhibitory concentrations of the analogue N-(4-chlorophenyl)-4-phenylbutanamide against various cancer cell lines.

Table 1: Anti-proliferative Activity of N-(4-chlorophenyl)-4-phenylbutanamide Data sourced from a study on the HDAC6 inhibitory activity of the compound. nih.gov

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer72.6
THP-1Acute Myeloid Leukemia16.5
HMCHuman Mast Leukemia79.29
Kasumi-1Chronic Myelogenous Leukemia101

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory potential of this compound and its analogues can be understood by examining their interaction with key molecular targets in inflammatory signaling cascades.

One of the central pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB) . Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of genes encoding inflammatory mediators like cytokines (e.g., IL-6, TNF-α) and enzymes such as cyclooxygenase-2 (COX-2) researchgate.net. Inhibition of the NF-κB pathway is a major target for anti-inflammatory drugs researchgate.net.

Another critical molecular platform in the innate immune response is the NLRP3 inflammasome . NLRP3 is a cytosolic sensor that, upon activation by a wide array of stimuli, assembles a multi-protein complex that activates caspase-1. Activated caspase-1 then proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms nih.govnih.govresearchgate.net. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of autoinflammatory and chronic inflammatory diseases nih.govmdpi.com.

While direct molecular target identification for this compound is not yet published, studies on structurally related compounds provide valuable insights. For example, research on a series of 2-hydroxy-N-(phenyl)nicotinamides demonstrated that analogues bearing electron-withdrawing groups, including 4-bromo and 4-chloro substituents, exhibited potent anti-inflammatory activity researchgate.net. This suggests that the electronic properties conferred by the bromine atom in this compound could be critical for its interaction with inflammatory targets. It is plausible that these compounds could modulate the NF-κB or NLRP3 inflammasome pathways, thereby reducing the production of key inflammatory cytokines.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probing and Design

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological activity and for guiding the design of more potent and selective molecules.

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the aromatic rings. nih.govmdpi.com

Halogen Substitution: The presence of a halogen, such as the bromine atom in the parent compound, is a critical feature. Halogens are electron-withdrawing groups that can influence the electronic distribution of the phenyl ring, affecting its interaction with biological targets through hydrogen bonding or halogen bonding. SAR studies on other chemical series have shown that bromo-substituted analogues often exhibit significant biological activity mdpi.com. For instance, in a series of 2,3-diaryl-4-thiazolidinone derivatives, a bromo substituent on the phenylethyl amino group conferred the highest antimigration effect in cancer cells mdpi.com. However, steric hindrance is also a factor; a study on β-keto ester QS inhibitors found that a 4-bromo substituent resulted in lower activity compared to smaller halogens like fluoro and chloro, suggesting that the size of the halogen can impact binding affinity mdpi.com. The ortho position of the bromine in this compound likely imposes specific conformational constraints that are key to its activity profile.

Other Substituents: The introduction of other functional groups, such as methoxy (B1213986) (-OCH3), can have variable effects. In some cases, electron-donating groups can enhance activity, while in others they may reduce it due to steric hindrance or altered electronic properties nih.govmdpi.com. The specific target and the binding pocket's characteristics determine whether an electron-donating or electron-withdrawing group is favorable.

Phenyl Ring Position: The relative positions of the two phenyl rings and the flexibility of the butanamide linker are also important. The four-carbon chain allows for conformational flexibility, enabling the phenyl rings to adopt an optimal orientation for interaction with target proteins.

Table 2: General SAR Insights from Related Compound Classes

Substituent/ModificationGeneral Impact on ActivityPotential RationaleReference Example
Electron-Withdrawing Groups (e.g., -Br, -Cl, -NO2)Often enhances anti-inflammatory and anti-proliferative activity.Alters ring electronics, potentially improving binding affinity or mechanism-based inhibition.2-Hydroxy-N-(4-bromophenyl)nicotinamide showed potent anti-inflammatory effects. researchgate.net
Electron-Donating Groups (e.g., -OCH3)Variable; can increase or decrease activity.Depends on target pocket; may increase activity or cause steric hindrance.Methoxy groups enhanced cytotoxicity in some EF24 analogues but decreased it in benzoylbenzophenone derivatives. nih.govmdpi.com
Halogen Size (F, Cl, Br)Can influence potency, with smaller halogens sometimes being more favorable.Steric bulk can prevent optimal fitting into a constrained binding pocket.4-Bromo β-keto ester was a less potent QS inhibitor than 4-fluoro or 4-chloro analogues. mdpi.com

Based on the analysis of this compound and its related analogues, several key structural motifs can be identified as crucial for their biological activity:

The N-(2-bromophenyl) Moiety: This is a critical pharmacophore. The ortho-bromo substitution creates a distinct electronic and steric profile. The electron-withdrawing nature of bromine can influence the acidity of the amide N-H, potentially affecting hydrogen bonding interactions with target enzymes or receptors. Its position also dictates the rotational angle of the phenyl ring relative to the amide plane, which is often a key determinant for binding.

The Phenylbutanamide Core: This central unit combines a flexible four-carbon chain with a rigid amide bond. The length of the alkyl chain is likely optimized to provide the correct spacing and orientation between the two terminal phenyl rings, allowing them to engage with specific binding sites. The amide group itself is a key hydrogen bond donor and acceptor, providing a critical anchor point within a protein's active site. The phenylbutyrate scaffold is a known HDAC inhibitor motif, further highlighting the importance of this core structure nih.gov.

Together, these motifs create a molecule with a specific three-dimensional shape, charge distribution, and conformational flexibility that allows it to interact with and modulate the function of specific biological targets, leading to the observed anti-proliferative, anti-inflammatory, and potential quorum sensing inhibitory activities.

Rational Design Principles for Optimized Chemical Probes

The development of potent, selective, and cell-permeable chemical probes is a critical step in elucidating the biological function of a target protein and for validating its therapeutic potential. The rational design of such probes involves a systematic process of structural modification to optimize their pharmacological properties. For the this compound scaffold, several key principles can be applied to enhance its utility as a chemical probe. These principles focus on modulating potency, selectivity, and physicochemical properties through targeted structural changes.

Structure-Activity Relationship (SAR) Analysis

The foundation of rational probe design lies in understanding the structure-activity relationship (SAR), which describes how specific structural features of a molecule contribute to its biological activity. For this compound and its analogues, SAR exploration would systematically dissect the contributions of its three main components: the 2-bromophenyl head group, the 4-phenylbutanamide (B72729) core, and the linker connecting them.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues

Compound IDR1 (Position 2 on Phenylamide)R2 (Phenyl Ring on Butanamide)Linker ModificationTarget Affinity (Kd, nM)
1 BrH-(CH2)3-150
2 ClH-(CH2)3-200
3 FH-(CH2)3-350
4 IH-(CH2)3-120
5 Br4-F-(CH2)3-90
6 Br4-OCH3-(CH2)3-180
7 BrH-(CH2)2-450
8 BrH-(CH2)4-250

This table presents hypothetical data for illustrative purposes, based on established medicinal chemistry principles.

From this hypothetical data, several SAR trends can be inferred:

Halogen Substitution on the Phenylamide Ring: The nature of the halogen at the 2-position of the phenylamide ring appears to influence target affinity. A larger, more polarizable halogen like iodine (Compound 4) may lead to stronger interactions, potentially through halogen bonding, compared to smaller halogens like fluorine (Compound 3). The bromine in the parent compound (Compound 1) strikes a balance.

Substitution on the Phenyl Ring of the Butanamide Moiety: Modifications to the terminal phenyl ring can also modulate activity. The introduction of an electron-withdrawing fluorine atom at the 4-position (Compound 5) could enhance potency, possibly by altering the electronic properties of the ring or by participating in specific interactions within the target's binding pocket. Conversely, an electron-donating methoxy group (Compound 6) might be less favorable.

Linker Length: The length of the alkyl chain connecting the two aromatic rings is crucial. Shortening the linker (Compound 7) or lengthening it (Compound 8) from the optimal three carbons could disrupt the ideal positioning of the pharmacophores within the binding site, leading to a decrease in affinity.

Bioisosteric Replacements for Enhanced Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to fine-tune a molecule's characteristics. cambridgemedchemconsulting.comnih.govdrughunter.comdrughunter.com This approach can be used to improve potency, selectivity, metabolic stability, and solubility while maintaining the core binding interactions.

Chemical Reactivity and Derivatization Strategies of N 2 Bromophenyl 4 Phenylbutanamide

Reactions of the Amide Moiety

The amide functional group is a cornerstone of organic chemistry, known for its stability and diverse reactivity. The amide in N-(2-bromophenyl)-4-phenylbutanamide is a secondary amide, offering several avenues for chemical modification.

Hydrolysis Pathways and Stability under Various Conditions

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction. The stability of the amide bond means that this process typically requires forcing conditions, such as the presence of strong acids or bases and elevated temperatures.

Under acidic conditions, the carbonyl oxygen would be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of 2-bromoaniline (B46623) would yield 4-phenylbutanoic acid.

Basic hydrolysis would proceed via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate would then collapse, expelling the 2-bromoanilide anion, which would then be protonated to give 2-bromoaniline.

The stability of this compound under neutral conditions at ambient temperature is expected to be high, reflecting the general robustness of the amide bond.

Table 1: Predicted Hydrolysis Products of this compound

Hydrolysis Condition Products
Acidic (e.g., HCl, H₂O, heat) 4-phenylbutanoic acid and 2-bromoanilinium salt

Reductive Transformations

The amide group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction would convert the carbonyl group into a methylene group (CH₂), yielding the corresponding secondary amine, N-(2-bromophenyl)-4-phenylbutan-1-amine. Milder reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides. It is important to note that under the strong reducing conditions of LiAlH₄, the bromo-substituent on the phenyl ring could potentially also be reduced, leading to a mixture of products.

N-Alkylation/Acylation Reactions

The nitrogen atom of the secondary amide possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. Therefore, direct N-alkylation or N-acylation is challenging. To achieve these transformations, the amide would typically first be deprotonated with a strong base, such as sodium hydride, to form the corresponding amidate anion. This highly nucleophilic species could then react with an alkyl halide or an acyl chloride to yield the N-alkylated or N-acylated product, respectively.

Transformations of the Bromophenyl Substituent

The bromine atom on the phenyl ring is a versatile functional group, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromophenyl moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki Coupling: In a Suzuki reaction, the aryl bromide would be coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For example, reaction with phenylboronic acid would yield N-(biphenyl-2-yl)-4-phenylbutanamide.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This would introduce an alkynyl substituent at the 2-position of the phenyl ring.

Heck Reaction: The Heck reaction would couple the aryl bromide with an alkene. For instance, reaction with styrene would lead to the formation of a stilbene derivative.

Table 2: Potential Products of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Potential Product
Suzuki Phenylboronic acid N-(biphenyl-2-yl)-4-phenylbutanamide
Sonogashira Phenylacetylene N-(2-(phenylethynyl)phenyl)-4-phenylbutanamide

Nucleophilic Aromatic Substitution (SNAAr) Reactions

Nucleophilic aromatic substitution (SNAAr) on an unactivated aryl halide like the bromophenyl group in this compound is generally difficult. The electron-rich nature of the aromatic ring repels nucleophiles. For a successful SNAAr reaction, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group (in this case, bromine). The amide group itself is not sufficiently electron-withdrawing to activate the ring for this type of reaction under standard conditions. Therefore, direct displacement of the bromine atom by common nucleophiles is not expected to be a facile process.

Lithiation and Subsequent Electrophilic Quench Reactions

The presence of the bromine atom and the amide functionality on the same aromatic ring makes this compound a prime candidate for directed lithiation and metal-halogen exchange reactions. These pathways provide powerful tools for introducing a wide array of electrophiles onto the aromatic core.

Two primary competing pathways exist for the lithiation of this substrate:

Directed ortho-Metalation (DoM): The amide group is a well-established directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, the amide can coordinate the lithium cation, directing deprotonation to the adjacent ortho position (C6). This generates a specific aryllithium intermediate that can be trapped by various electrophiles. However, the presence of the bromine atom at the other ortho position (C2) can sterically hinder this process to some extent. uwindsor.cabaranlab.org

Lithium-Halogen Exchange: The reaction of an aryl bromide with an organolithium reagent (typically two equivalents of t-butyllithium or one of n-butyllithium at low temperatures) can result in a rapid exchange of the bromine atom for a lithium atom. uwindsor.cabaranlab.org For many ortho-bromoaryl amides, this lithium-halogen exchange at the C2 position is kinetically favored over directed ortho-metalation at the C6 position.

The outcome of the reaction is often dependent on the specific organolithium reagent used, the reaction temperature, and the nature of the electrophile subsequently introduced. mdpi.com This duality in reactivity allows for the selective functionalization at either the C2 or C6 position of the bromophenyl ring, leading to a diverse range of substituted products.

Table 1: Potential Electrophilic Quench Reactions of Lithiated this compound Intermediates
Lithiation PathwayPosition of LithiationElectrophile (E+)Potential Product StructureReference Reaction Type
Lithium-Halogen ExchangeC2DMF (N,N-Dimethylformamide)2-formyl derivativeIntroduction of aldehydes
Lithium-Halogen ExchangeC2CO₂2-carboxylic acid derivativeCarboxylation
Lithium-Halogen ExchangeC2TMSCl (Trimethylsilyl chloride)2-trimethylsilyl derivativeSilylation mdpi.com
Directed ortho-MetalationC6I₂6-iodo derivativeIodination
Directed ortho-MetalationC6Ph₂CO (Benzophenone)6-(diphenylhydroxymethyl) derivativeAddition to ketones

Reactivity of the Phenylbutanamide Chain

The phenylbutanamide chain offers additional sites for chemical modification, including the alpha-carbon to the carbonyl group and the terminal phenyl ring, allowing for the construction of more complex molecular architectures.

The methylene group alpha to the amide carbonyl (Cα) possesses acidic protons that can be abstracted by a suitable base to form an enolate. This nucleophilic enolate can then react with a variety of electrophiles, enabling the introduction of substituents at this position. Classic enolate chemistry provides a route to alkylated, and other functionalized derivatives.

More contemporary methods, such as transition-metal-catalyzed C-H activation, offer a more direct and efficient approach for alpha-functionalization. nih.govresearchgate.net Palladium-catalyzed α-arylation of amides, for instance, has become a powerful tool for forming C-C bonds under milder conditions than traditional methods. nih.gov In the context of this compound, a palladium catalyst, in conjunction with a suitable ligand and base, could mediate the coupling of the α-carbon with aryl halides or other electrophilic partners. nih.gov The use of specific quinoline-based ligands has been shown to be effective in promoting the activation of C(sp³)–H bonds, including those in aliphatic amides. nih.gov

Table 2: Representative Alpha-Carbon Functionalization Reactions
Reaction TypeReagentsPotential ProductKey Transformation
Enolate Alkylation1. LDA (Lithium diisopropylamide) 2. RX (e.g., CH₃I)α-Alkyl derivativeFormation of a new C-C bond at the α-position
Palladium-Catalyzed α-ArylationAr-Br, Pd catalyst (e.g., Pd(OAc)₂), Ligand, Baseα-Aryl derivativeDirect C-H arylation at the α-position nih.gov
Asymmetric Phase-Transfer CatalysisAlkylating agent, Chiral catalyst, BaseChiral α-substituted derivativeEnantioselective alkylation

The ortho-bromoaryl moiety is a particularly useful functional handle for intramolecular cyclization reactions, enabling the construction of novel heterocyclic systems. By generating a radical or an organometallic species at the C2 position, intramolecular attack onto a suitably positioned acceptor on the side chain can lead to the formation of new rings.

A common strategy is the radical cyclization of o-bromoanilides. nih.govresearchgate.net Treatment of this compound with a radical initiator (like AIBN) and a radical mediator (like Bu₃SnH or (TMS)₃SiH) would generate an aryl radical at the C2 position. This radical could then undergo an intramolecular addition to an unsaturated bond if one were present in the side chain. Even without an existing double bond, cyclization onto the terminal phenyl ring or other positions can be induced under certain conditions, potentially leading to fused heterocyclic structures like dihydroquinolinones. researchgate.net

Palladium-catalyzed intramolecular reactions, such as the Heck or Buchwald-Hartwig reactions, are also powerful methods for forming cyclic structures from o-haloaryl precursors. These reactions could be envisioned to form medium- to large-sized rings depending on the nature of the side chain.

Synthesis of Targeted Analogues and Chemically Modified Derivatives

The synthesis of targeted analogues is fundamental for exploring the structure-activity relationships (SAR) of bioactive molecules. Strategies such as isosteric replacement and conformational restriction are key to optimizing molecular properties.

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. drughunter.comnih.gov The amide bond in this compound is a primary target for bioisosteric replacement to improve metabolic stability, cell permeability, or potency. nih.govu-tokyo.ac.jpacs.org A wide range of amide isosteres have been developed and could be incorporated into the target scaffold.

Table 3: Potential Amide Bond Bioisosteres for this compound
Amide BioisostereStructurePotential Property ModulationReference
1,2,4-OxadiazoleHeterocyclic ringImproves metabolic stability, mimics H-bond acceptor nih.gov
1,2,3-TriazoleHeterocyclic ringMetabolically stable, mimics amide geometry drughunter.comnih.gov
Urea-NH-CO-NH-Modifies H-bonding pattern and polarity nih.gov
Fluoroalkene-CF=CH-Rigid, metabolically stable, alters electronics nih.gov
Thioamide-CS-NH-Alters H-bonding and electronic properties nih.gov

The phenylbutanamide chain of the title compound is highly flexible. Restricting this conformational freedom by incorporating the structure into a more rigid framework can lead to analogues with enhanced potency and selectivity by locking the molecule into a bioactive conformation. nih.govnih.gov

Several strategies can be employed to create conformationally restricted analogues:

Cyclization: As discussed in section 6.3.2, intramolecular cyclization can be used to form rigid heterocyclic systems. For example, forming a lactam ring by connecting the side chain back to the N-aryl ring or the alpha-carbon would significantly reduce the number of rotatable bonds. nih.gov

Introduction of Rigid Spacers: Replacing single bonds in the butanamide chain with double or triple bonds, or incorporating small rings like cyclopropane, can introduce conformational constraints.

Steric Hindrance: Introducing bulky substituents at strategic positions can restrict bond rotation and favor specific conformers.

These approaches provide a rational basis for designing second-generation analogues with improved pharmacological or material properties, guided by the structural insights gained from initial SAR studies.

Prodrug Strategies for Mechanistic Research of this compound: A Topic of Untapped Potential

A thorough review of scientific literature and chemical databases reveals a notable absence of studies focused on the application of this compound in prodrug strategies for mechanistic research. While the principles of prodrug design are well-established in medicinal chemistry to overcome pharmacokinetic challenges and to elucidate biological mechanisms, this specific compound has not been documented in such a context.

Prodrugs are inactive or less active derivatives of a pharmacologically active agent that are converted into the active form within the body through enzymatic or chemical processes. For mechanistic research, a prodrug can be a powerful tool. By designing a prodrug that is activated by a specific enzyme or under particular physiological conditions, researchers can investigate the role of that enzyme or condition in the drug's mechanism of action. This approach can provide valuable insights into drug metabolism, target engagement, and off-target effects.

The chemical structure of this compound, featuring an amide linkage and a bromophenyl group, theoretically offers several handles for derivatization into a prodrug. For instance, the amide nitrogen could be modified, or functional groups could be introduced onto the phenyl rings. These modifications could be designed to be cleaved by specific enzymes, such as amidases or cytochrome P450 enzymes, which are often involved in drug metabolism.

Hypothetical Prodrug Strategies for Mechanistic Elucidation:

While no specific research has been published, one could envision several hypothetical prodrug strategies for this compound to investigate a putative biological target or pathway.

Prodrug MoietyPotential Activation MechanismMechanistic Question to be Addressed
Ester linked to the phenyl ringEsterase-mediated hydrolysisWhat is the role of esterases in the activation and distribution of the parent compound?
N-acyloxyalkoxy derivativeSequential esterase and amidase actionCan the compound be targeted to tissues with high esterase and/or amidase activity?
Phosphate (B84403) groupAlkaline phosphatase cleavageIs phosphatase-mediated activation a viable strategy for targeted delivery, for example, to bone tissue?

These hypothetical strategies underscore the potential utility of a prodrug approach in the study of this compound. However, it is crucial to reiterate that these are theoretical considerations and are not based on published experimental data for this specific compound. The lack of existing research in this area presents an open opportunity for future investigation into the potential therapeutic applications and mechanisms of action of this compound and its derivatives.

Advanced Analytical Method Development for Research Applications of N 2 Bromophenyl 4 Phenylbutanamide

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemical analysis, providing the capability to separate complex mixtures into their individual components. For N-(2-bromophenyl)-4-phenylbutanamide, various chromatographic techniques are employed for purity checks, isolation from reaction mixtures, and analysis of related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. amazonaws.com A reverse-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.

Method development involves a systematic optimization of chromatographic parameters. scholarsresearchlibrary.com The primary goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials. A typical starting point involves a C18 column, which contains a non-polar stationary phase. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components. researchgate.net

Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by the chromophores present (phenyl rings and the amide group). For related bromophenyl compounds, detection wavelengths are often in the 254 nm range. scholarsresearchlibrary.com Method validation is performed to confirm linearity, accuracy, precision, and sensitivity (LOD/LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides good separation for moderately polar to non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterAqueous component; acid improves peak shape.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte.
Gradient 50% B to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV at 254 nmWavelength for detecting aromatic systems.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.

Gas Chromatography (GC) for Volatile Intermediates and Products

Gas Chromatography (GC) is best suited for the analysis of thermally stable and volatile compounds. This compound itself has a high boiling point and is not ideal for direct GC analysis without derivatization. However, GC is highly valuable for monitoring the presence of volatile starting materials (e.g., precursors to the 4-phenylbutanamide (B72729) side chain) or volatile by-products that may be present in the reaction mixture.

A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-17). The analysis is performed with a temperature program, where the oven temperature is gradually increased to elute compounds with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing definitive identification of the volatile species. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While this compound is an achiral molecule, chiral precursors or derivatives may be used or formed during its synthesis. In such cases, Supercritical Fluid Chromatography (SFC) is the state-of-the-art technique for separating enantiomers. afmps.bechromatographyonline.com SFC offers significant advantages over normal-phase HPLC, including faster analysis times, reduced solvent consumption, and lower environmental impact due to its use of supercritical CO2 as the primary mobile phase component. fagg.benih.gov

Chiral separation is achieved using a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are widely successful for a broad range of pharmaceutical compounds. chromatographyonline.comresearchgate.net Method development involves screening different CSPs and organic modifiers (co-solvents) like methanol (B129727) or ethanol (B145695), which are added to the CO2 to modulate solute retention and selectivity. afmps.be The high efficiency of modern sub-2 µm particle SFC columns can lead to rapid and high-resolution separations of stereoisomers. nih.gov

Table 2: General SFC Screening Strategy for Chiral Precursors

ParameterConditions ScreenedRationale
Columns (CSPs) Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJThese four columns cover a wide range of chiral recognition mechanisms. researchgate.net
Modifiers Methanol, Ethanol, IsopropanolVarying the alcohol modifier alters polarity and hydrogen bonding interactions. afmps.be
Back Pressure 100 - 200 barMaintains the supercritical state of the mobile phase.
Temperature 30 - 40 °CAffects kinetics and thermodynamics of separation. afmps.be

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to qualitatively monitor the progress of a chemical reaction. researchgate.netnih.gov For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). nih.gov The ratio is optimized to achieve good separation between the spots corresponding to the starting materials, product, and any by-products. After development, the plate is visualized, usually under UV light at 254 nm, where the aromatic rings in the compounds will appear as dark spots. The relative positions of the spots (Rf values) indicate the progress of the reaction. rsc.org

Preparative Chromatography Techniques (e.g., Column Chromatography, Prep-HPLC)

For the isolation and purification of this compound on a larger scale, preparative chromatography is employed.

Column Chromatography is a standard technique for purification in a synthesis laboratory. mdpi.com The crude product is loaded onto a glass column packed with a stationary phase, most commonly silica gel. The compound is then eluted using a solvent system similar to that developed for TLC, often applying a gradient of increasing polarity (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing it). orgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

Preparative HPLC (Prep-HPLC) is used when higher purity is required. The principles are the same as analytical HPLC, but it utilizes larger columns (e.g., >20 mm internal diameter) and higher flow rates to handle larger sample loads. The goal is to isolate the peak corresponding to this compound, collecting the eluent at the appropriate time. This method is highly effective for removing closely related impurities. sielc.com

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds containing chromophores. upi.edu this compound contains phenyl rings and an amide linkage, which absorb UV radiation, making it suitable for this technique. researchgate.net

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantitative analysis, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across the UV spectrum. upi.edu A calibration curve is then constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. ekb.eg This curve of absorbance versus concentration can then be used to determine the concentration of unknown samples of the compound. ijcce.ac.ir While less selective than chromatography, spectrophotometry is a rapid and cost-effective tool for quantifying the pure compound in solution. mdpi.comrdd.edu.iq

Table 3: Hypothetical Data for UV-Vis Calibration of this compound

Standard Concentration (mg/L)Measured Absorbance at λmax (e.g., 248 nm)
2.00.152
4.00.301
6.00.455
8.00.603
10.00.751
Correlation Coefficient (R²) > 0.999

UV-Visible Spectroscopy in Solution-Phase Analysis

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis and characterization of compounds containing chromophores. This compound possesses two phenyl rings and an amide linkage, which are expected to exhibit characteristic absorption bands in the ultraviolet region. The analysis is typically performed in a suitable non-polar or polar solvent, such as ethanol or acetonitrile, in which the compound is soluble and the solvent itself does not absorb significantly in the region of interest.

The electronic transitions responsible for UV absorption in this molecule are primarily π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl group of the amide. The substitution of a bromine atom on one of the phenyl rings can influence the absorption maximum (λmax) and the molar absorptivity (ε), often leading to a bathochromic (red) shift compared to the unsubstituted analogue.

Table 1: Hypothetical UV-Visible Absorption Data for this compound in Ethanol

ParameterValue
λmax 1 ~ 210 nm
Molar Absorptivity (ε) 1 ~ 25,000 L mol⁻¹ cm⁻¹
Transition π → π* (Phenyl ring)
λmax 2 ~ 250 nm
Molar Absorptivity (ε) 2 ~ 8,000 L mol⁻¹ cm⁻¹
Transition π → π* (Phenyl ring, influenced by substitution)
λmax 3 ~ 280 nm
Molar Absorptivity (ε) 3 ~ 500 L mol⁻¹ cm⁻¹
Transition n → π* (Carbonyl group)

Note: The values in this table are hypothetical and serve as an illustration of expected spectral characteristics. Actual experimental values may vary.

Fluorimetry for Derivatized Compounds

Fluorimetry is a highly sensitive analytical technique that measures the fluorescence emission from a sample. While the intrinsic fluorescence of this compound is not documented, derivatization can be employed to introduce a fluorophore, thereby enabling highly sensitive detection. Aromatic amines are known to react with derivatizing agents like fluorescamine (B152294) to yield highly fluorescent products. researchgate.netoptica.org However, it is important to note that the amide nitrogen in this compound is not a primary or secondary amine, which is the typical reactive site for such reagents.

An alternative approach would involve the chemical modification of the parent molecule to introduce a functional group amenable to derivatization, or the use of a derivatizing reagent that targets other parts of the molecule. For instance, if a primary amine precursor is used in the synthesis of this compound, a fluorimetric method could be developed to detect unreacted starting material.

A hypothetical derivatization reaction and the resulting fluorescence properties are outlined below for research and method development purposes.

Table 2: Hypothetical Fluorimetric Data for a Derivatized Analogue of this compound

ParameterValue
Derivatizing Agent Hypothetical Amine-Reactive Probe
Reaction Conditions Room temperature, pH 9 buffer
Excitation Wavelength (λex) ~ 390 nm
Emission Wavelength (λem) ~ 480 nm
Quantum Yield (ΦF) High
Limit of Detection (LOD) Sub-micromolar range

Note: This data is purely illustrative and assumes a suitable derivatization strategy can be developed.

Electrochemical Methods in Chemical Analysis and Synthesis Control

Electrochemical techniques offer powerful tools for investigating the redox properties of molecules and for monitoring reaction progress in real-time.

Voltammetry for Redox Properties

Voltammetry, particularly cyclic voltammetry (CV), can be used to study the oxidation and reduction behavior of this compound. The presence of the electrochemically active bromophenyl group suggests that the compound will undergo redox reactions at specific potentials. nih.govresearchgate.net The oxidation is likely to occur on the aromatic ring, while the reduction may involve the carbon-bromine bond.

The voltammetric profile can provide valuable information about the redox potentials, the reversibility of the electron transfer processes, and the stability of the resulting radical ions. This information is crucial for understanding the compound's electronic structure and its potential involvement in redox-mediated biological or chemical processes. mmu.ac.uk

A hypothetical set of voltammetric data for this compound is presented below.

Table 3: Hypothetical Voltammetric Data for this compound

ParameterValue
Working Electrode Glassy Carbon Electrode
Solvent/Supporting Electrolyte Acetonitrile / 0.1 M Tetrabutylammonium perchlorate
Oxidation Potential (Epa) ~ +1.2 V vs. Ag/AgCl
Process Irreversible oxidation of the phenyl ring
Reduction Potential (Epc) ~ -1.8 V vs. Ag/AgCl
Process Irreversible reduction of the C-Br bond

Note: These potential values are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions.

Applications in In-situ Reaction Monitoring

The electrochemical activity of this compound or its precursors can be leveraged for in-situ reaction monitoring during its synthesis. chinesechemsoc.orgrsc.orgrsc.orgresearchgate.net By inserting an electrode into the reaction vessel, it is possible to follow the consumption of reactants and the formation of the product in real-time by observing changes in the voltammetric signals.

For example, if the synthesis involves the amidation of a carboxylic acid with an amine, the disappearance of the electrochemical signal corresponding to one of the starting materials or the appearance of a new signal for the product can be monitored. acs.org This allows for precise control over reaction parameters such as reaction time and temperature, leading to improved yield and purity. This approach is particularly valuable in modern electrochemical synthesis, which aims for greener and more efficient chemical transformations. rsc.orgrsc.orgresearchgate.net

Future Directions and Emerging Research Avenues for N 2 Bromophenyl 4 Phenylbutanamide

Development of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of N-aryl amides, including N-(2-bromophenyl)-4-phenylbutanamide, has traditionally relied on established methods that can sometimes require harsh conditions or expensive catalysts. The future of its synthesis lies in the development of more sustainable and efficient catalytic systems.

Recent breakthroughs in catalysis offer promising avenues. For instance, iron-catalyzed electrophilic amidation reactions have been developed for the synthesis of N-aryl amides from N-methoxyamides and arylboronic acids, using a simple iron salt as the catalyst precursor at low temperatures. researchgate.net This approach, if adapted for the synthesis of this compound, could offer a more cost-effective and environmentally benign alternative to traditional palladium or copper-based systems. Another promising direction is the use of photocatalysis. Visible-light-mediated methods are emerging for amide synthesis, which could allow for milder reaction conditions and unique reactivity patterns. mdpi.com

Furthermore, the development of palladium-catalyzed systems continues to evolve. Research into palladium-catalyzed amination of aryl halides with enhanced ligand design could lead to catalysts with higher turnover numbers and broader substrate scope, enabling the efficient synthesis of a wider range of derivatives of this compound. researchgate.net The exploration of novel ligands, such as N-heterocyclic carbenes (NHCs), has already shown significant potential in amination reactions due to their strong σ-donating properties which can facilitate the oxidative addition step in the catalytic cycle.

A comparative look at potential catalytic systems is presented below:

Catalytic SystemPotential Advantages for this compound SynthesisKey Research Focus
Iron-based Catalysts Lower cost, more abundant, and environmentally friendlier than precious metals. researchgate.netAdapting existing iron-catalyzed amidation protocols for the specific substrates (2-bromoaniline and 4-phenylbutanoic acid derivatives).
Photoredox Catalysis Mild reaction conditions (low temperature, visible light), high functional group tolerance, potential for novel reaction pathways. mdpi.comDevelopment of photocatalytic systems that can efficiently couple 2-bromoaniline (B46623) with 4-phenylbutanoic acid or its activated derivatives.
Advanced Palladium Catalysts High efficiency and functional group tolerance, well-understood reaction mechanisms. researchgate.netDesign of new ligands (e.g., bulky electron-rich phosphines, NHCs) to improve catalytic activity and stability for the specific steric and electronic properties of the substrates.
Copper-catalyzed Systems Cost-effective alternative to palladium, effective for N-arylation of amides.Optimization of ligand and base combinations to achieve high yields and selectivity in the synthesis of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing, offering improved safety, efficiency, and scalability. For this compound, these technologies hold immense potential.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, reduced side-product formation, and safer handling of hazardous reagents. The synthesis of amides has been successfully demonstrated in flow, and applying these principles to the production of this compound could streamline its synthesis and enable easier scale-up. momap.net.cn

Automated synthesis platforms, often integrated with flow chemistry, can accelerate the discovery and optimization of new derivatives. nih.govnih.gov These platforms can perform numerous reactions in parallel, allowing for the rapid screening of different starting materials, catalysts, and reaction conditions. researchgate.net For instance, an automated system could be programmed to synthesize a library of this compound analogs with variations in the phenyl ring or the butanamide chain, which could then be screened for biological activity. This approach would significantly speed up the drug discovery process. synplechem.comchemistryworld.com

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide profound insights into its synthesis, properties, and interactions.

Density Functional Theory (DFT) studies can be employed to elucidate the detailed mechanisms of the catalytic reactions used in its synthesis. researchgate.netnih.govnih.gov By modeling the reaction pathways, researchers can identify key intermediates and transition states, understand the role of the catalyst and ligands, and predict how changes in the substrates or conditions will affect the reaction outcome. nih.gov This knowledge can guide the rational design of more efficient catalysts and optimized reaction protocols. For example, DFT calculations could be used to compare the energy barriers for different catalytic cycles in the palladium-catalyzed amidation of 2-bromoaniline, providing a theoretical basis for selecting the most promising catalytic system. researchgate.net

Furthermore, computational methods can be used for the predictive design of new this compound derivatives with desired properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activity. researchgate.net This can help in identifying the key molecular descriptors that are important for a particular therapeutic effect and guide the synthesis of new compounds with enhanced potency. Molecular docking studies can predict how the compound and its analogs bind to specific biological targets, such as enzymes or receptors, providing insights into their mechanism of action at the molecular level. nih.govnih.gov

Exploration of New Biological Target Classes and Mechanistic Pathways (e.g., beyond current observations)

While the biological activities of some N-(bromophenyl) amides have been explored, showing potential as antimicrobial and antidiabetic agents, the full therapeutic potential of this compound remains largely untapped. nih.govnih.govpsecommunity.orgresearchgate.netnanobioletters.com Future research should focus on screening this compound and its derivatives against a broader range of biological targets.

Given the structural similarities to other biologically active molecules, it is plausible that this compound could interact with novel protein targets. For example, the 14-3-3 proteins, which are involved in a multitude of signaling pathways and are implicated in neurodegenerative diseases, represent a novel class of pharmacological targets. nih.gov The unique combination of a halogenated aromatic ring and a flexible side chain in this compound might allow it to bind to the protein-protein interaction sites of such targets.

The investigation of its mechanism of action is also a critical area for future research. Understanding how this compound exerts its biological effects at a molecular and cellular level is crucial for its development as a therapeutic agent. This could involve identifying the specific enzymes it inhibits, the signaling pathways it modulates, or its effects on gene expression. For instance, studies on related compounds have explored their potential as DNA intercalators, which could be a possible mechanism of action to investigate for this compound. researchgate.net

Potential Biological Target ClassRationale for InvestigationPotential Therapeutic Area
Kinases Many kinase inhibitors feature an N-aryl amide scaffold.Cancer, Inflammatory Diseases
Ion Channels The lipophilic nature of the compound could facilitate interaction with transmembrane proteins.Neurological Disorders, Cardiovascular Diseases
Nuclear Receptors The phenylbutanamide moiety shares structural features with some known receptor modulators.Metabolic Diseases, Cancer
Protein-Protein Interaction Modulators The compound's structure may allow it to disrupt key protein-protein interactions. nih.govCancer, Neurodegenerative Diseases
Microbial Enzymes Building on the observed antimicrobial activity of related compounds. nih.govresearchgate.netnanobioletters.comInfectious Diseases

Design and Synthesis of Photoactivatable or Chemically Removable Derivatives for Mechanistic Studies

To gain a more precise understanding of the biological action of this compound, the development of sophisticated molecular tools is essential. Designing and synthesizing photoactivatable or chemically removable derivatives would allow for spatiotemporal control over its activity, enabling more detailed mechanistic studies.

Photoactivatable derivatives, often called "caged" compounds, incorporate a photolabile protecting group that renders the molecule inactive until it is cleaved by light of a specific wavelength. researchgate.net This would allow researchers to deliver the active compound to a specific location within a cell or tissue and then trigger its release at a precise moment, enabling the study of its immediate effects on biological processes.

Similarly, the incorporation of a chemically removable group would provide another layer of control. This could be a protecting group that is stable under physiological conditions but can be selectively cleaved by the addition of a specific chemical reagent. Such tools are invaluable for target identification and validation studies.

Potential for Incorporation into Supramolecular Assemblies or Materials (Focus on chemical interaction/architecture, not bulk properties)

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for this compound. The presence of the bromine atom on the phenyl ring makes it a potential candidate for forming halogen bonds, which are increasingly recognized as a powerful tool for directing the assembly of molecules in the solid state. nih.govnih.gov

The interplay of hydrogen bonding from the amide group, π-π stacking from the phenyl rings, and halogen bonding from the bromine atom could lead to the formation of well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. momap.net.cnacs.orgmdpi.com The study of the crystal structure of this compound and its analogs would be the first step in understanding these interactions. nih.gov

By modifying the structure of the molecule, for example by introducing additional functional groups that can participate in specific non-covalent interactions, it may be possible to design and create novel supramolecular materials with tailored architectures. These materials could have interesting properties and potential applications in areas such as crystal engineering, and as scaffolds for the assembly of other molecules. The ability to control the self-assembly of this molecule could open up new avenues for its use beyond its biological activity. rsc.org

Q & A

Q. What are the optimal synthetic routes for N-(2-bromophenyl)-4-phenylbutanamide, and what reaction conditions enhance yield and purity?

The synthesis of this compound typically involves amide bond formation between 4-phenylbutanoic acid derivatives and 2-bromoaniline. Key steps include:

  • Coupling Reagents : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the amine .
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane improve solubility and reaction efficiency .
  • Temperature Control : Reactions are often conducted at room temperature or under mild heating (40–60°C) to minimize side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water enhances purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the amide linkage (δ ~7–8 ppm for aromatic protons, δ ~170 ppm for the carbonyl carbon) and bromine substitution patterns .
  • X-ray Crystallography : Resolves molecular conformation, dihedral angles between aromatic rings, and potential disorder (e.g., bromophenyl group disorder observed in similar compounds at 100 K) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (expected [M+H]⁺ ~358.06 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Refer to SDS for PPE guidelines (gloves, lab coat, fume hood) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of bromophenyl-containing amides?

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing bromine with chlorine or methoxy groups) to isolate structural determinants of activity .
  • Orthogonal Assays : Validate antimicrobial or anticancer activity using multiple assays (e.g., MIC testing, apoptosis markers, and kinase inhibition profiling) .
  • Crystallographic Analysis : Correlate structural features (e.g., dihedral angles, halogen bonding) with bioactivity trends .

Q. How does the bromophenyl substituent influence the compound’s interaction with biological targets?

  • Halogen Bonding : The bromine atom may form strong interactions with electron-rich regions of target proteins (e.g., kinase ATP-binding pockets) .
  • Steric Effects : The ortho-bromo group creates steric hindrance, potentially favoring binding to specific conformations of enzymes or receptors .
  • Electrophilicity : Bromine’s electron-withdrawing effect enhances the amide’s electrophilicity, facilitating covalent interactions in some cases .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • Cytotoxicity Screening : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining to confirm programmed cell death .
  • Target Identification : Employ thermal shift assays (TSA) or SPR to study binding affinity for kinases (e.g., EGFR, VEGFR2) .

Key Methodological Considerations

  • Data Reproducibility : Replicate synthesis and bioassays under standardized conditions to mitigate batch-to-batch variability .
  • Structural Optimization : Use computational docking (e.g., AutoDock Vina) to predict modifications that enhance target affinity .
  • Safety Protocols : Adhere to institutional guidelines for brominated compound disposal to minimize environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.